

Musk Xylene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Musk xylene

Cat. No.: B129836

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **musk xylene**, a synthetic nitro-musk compound. It covers its chemical identity, physicochemical properties, synthesis, analytical methods, and toxicological profile, with a focus on its endocrine-disrupting activities. This document is intended to serve as a valuable resource for professionals in research, drug development, and environmental science.

Chemical Identity and Synonyms

Musk xylene is a synthetic compound that has been widely used as a fragrance ingredient in a variety of consumer products. Its persistence in the environment and potential biological effects have made it a subject of extensive scientific research.

IUPAC Name: 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene^[1]^[2]

CAS Number: 81-15-2

A comprehensive list of its synonyms is provided in the table below to aid in literature searches and substance identification.

Synonym

5-tert-Butyl-2,4,6-trinitro-m-xylene

Musk xylol

Xylene musk

2,4,6-Trinitro-1,3-dimethyl-5-tert-butylbenzene

1-(1,1-Dimethylethyl)-3,5-dimethyl-2,4,6-trinitrobenzene

2,4,6-Trinitro-3,5-dimethyl-tert-butylbenzene

2,4,6-Trinitro-5-tert-butyl-m-xylene

m-Xylene, 5-tert-butyl-2,4,6-trinitro-

Physicochemical Properties

Understanding the physicochemical properties of **musk xylene** is crucial for predicting its environmental fate and behavior, as well as for designing analytical methodologies.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₅ N ₃ O ₆	[1]
Molar Mass	297.26 g/mol	[1]
Appearance	Yellowish crystalline solid	[1]
Melting Point	113-114 °C	
Boiling Point	Decomposes	
Water Solubility	0.15 mg/L at 20 °C	
log Kow (Octanol-Water Partition Coefficient)	4.9	
Vapor Pressure	2.5 x 10 ⁻⁵ Pa at 20 °C	

Synthesis of Musk Xylene

The synthesis of **musk xylene** is typically a two-step process involving a Friedel-Crafts alkylation followed by nitration.

Experimental Protocol: Synthesis of Musk Xylene

Step 1: Friedel-Crafts Alkylation of m-Xylene

This step involves the reaction of m-xylene with a tert-butylation agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride, to form 5-tert-butyl-m-xylene.^{[1][3]}

- Materials: m-xylene, tert-butyl chloride, anhydrous aluminum chloride, inert solvent (e.g., carbon disulfide or excess m-xylene).
- Procedure:
 - In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve anhydrous aluminum chloride in the inert solvent.
 - Cool the mixture in an ice bath.
 - Slowly add a mixture of m-xylene and tert-butyl chloride from the dropping funnel while maintaining the low temperature.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.
 - Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.
 - Separate the organic layer, wash it with water and a dilute sodium bicarbonate solution, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate).
 - Purify the resulting 5-tert-butyl-m-xylene by fractional distillation under reduced pressure.

Step 2: Nitration of 5-tert-butyl-m-xylene

The second step is the nitration of the alkylated product using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce three nitro groups onto the benzene ring.^[1]
^[3]

- Materials: 5-tert-butyl-m-xylene, fuming nitric acid, concentrated sulfuric acid.
- Procedure:
 - Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to fuming nitric acid while cooling in an ice-salt bath.
 - Slowly add 5-tert-butyl-m-xylene to the cold nitrating mixture with vigorous stirring, ensuring the temperature remains low to control the exothermic reaction.
 - After the addition, continue stirring the mixture at a low temperature for a set duration.
 - Pour the reaction mixture onto crushed ice to precipitate the crude **musk xylene**.
 - Filter the crude product, wash it thoroughly with cold water to remove residual acids, and then with a dilute sodium carbonate solution.
 - Recrystallize the crude **musk xylene** from a suitable solvent, such as ethanol, to obtain the purified product.^[1]

Analytical Methodology

The detection and quantification of **musk xylene** in various matrices, including environmental and biological samples, are essential for exposure assessment and regulatory monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique.

Experimental Protocol: Analysis of Musk Xylene in Environmental Samples by GC-MS

This protocol outlines a general procedure for the analysis of **musk xylene** in water samples. Modifications may be necessary for other matrices like soil, sediment, or biological tissues.

- Sample Preparation:

- Extraction: For water samples, solid-phase extraction (SPE) is a common technique. Pass a known volume of the water sample through an SPE cartridge (e.g., C18). For solid samples, techniques like Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable organic solvent (e.g., hexane, dichloromethane) are used.
- Clean-up: The extract may require a clean-up step to remove interfering substances. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction with different sorbents (e.g., silica gel, Florisil).
- Concentration: Concentrate the cleaned-up extract to a small volume under a gentle stream of nitrogen.
- Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of **musk xylene**) to the final extract before GC-MS analysis to correct for variations in sample preparation and instrument response.
- GC-MS Analysis:
 - Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.^[4]
 - Injector: Use a split/splitless or programmed temperature vaporization (PTV) injector.
 - Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.
 - Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
 - Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron ionization (EI) is the standard mode.
 - Acquisition Mode: For high sensitivity and selectivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is preferred. In SIM mode, the mass spectrometer is set to detect specific ions characteristic of **musk xylene** (e.g., m/z 282, 297, 265).^[4]

Toxicological Profile and Signaling Pathways

Musk xylene has been the subject of toxicological concern due to its persistence, bioaccumulation, and potential endocrine-disrupting effects.

Endocrine Disruption: Estrogenic Activity

Musk xylene has been shown to exhibit weak estrogenic activity.^{[5][6]} This activity is mediated through its interaction with the estrogen receptor (ER).

- **Mechanism of Action:** **Musk xylene** can bind to the estrogen receptor, mimicking the action of the natural hormone 17 β -estradiol. This binding can initiate a cascade of molecular events that are normally triggered by estrogen.
- **Experimental Evidence:** The E-Screen (Estrogen-like substance screening) assay, which utilizes the human breast cancer cell line MCF-7, has been instrumental in demonstrating the estrogenic effects of **musk xylene**. In this assay, **musk xylene** and its metabolite, p-amino-**musk xylene**, have been shown to induce the proliferation of MCF-7 cells, an effect that can be blocked by the anti-estrogen tamoxifen, confirming the involvement of the estrogen receptor.^{[5][6]}

Metabolism

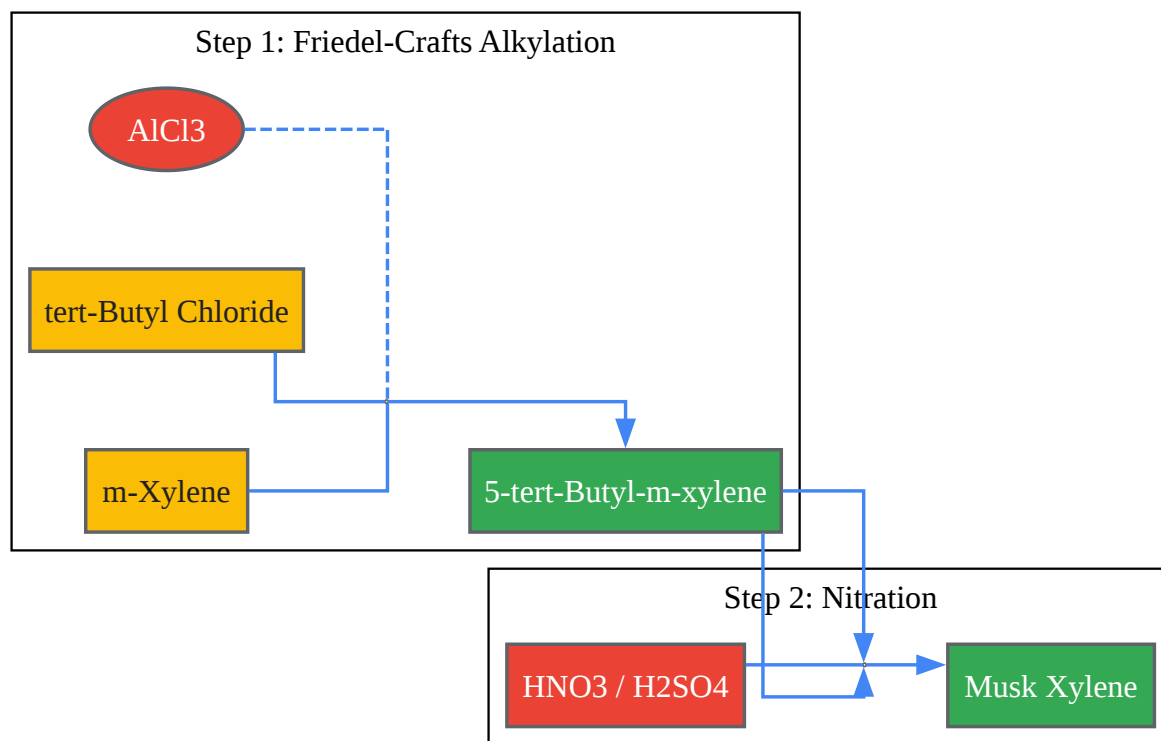
The metabolism of **musk xylene** is a critical factor in its toxicokinetics and biological activity. The primary metabolic pathway involves the reduction of its nitro groups.

- **Metabolic Transformation:** In vivo, the nitro groups of **musk xylene** can be reduced to amino groups, primarily by the intestinal microflora.^[1] This results in the formation of metabolites such as 4-amino-**musk xylene** and 2-amino-**musk xylene**.^[7] Interestingly, the metabolite 4-amino-**musk xylene** has been shown to have a greater estrogenic potency than the parent compound.^[5]

Visualizations

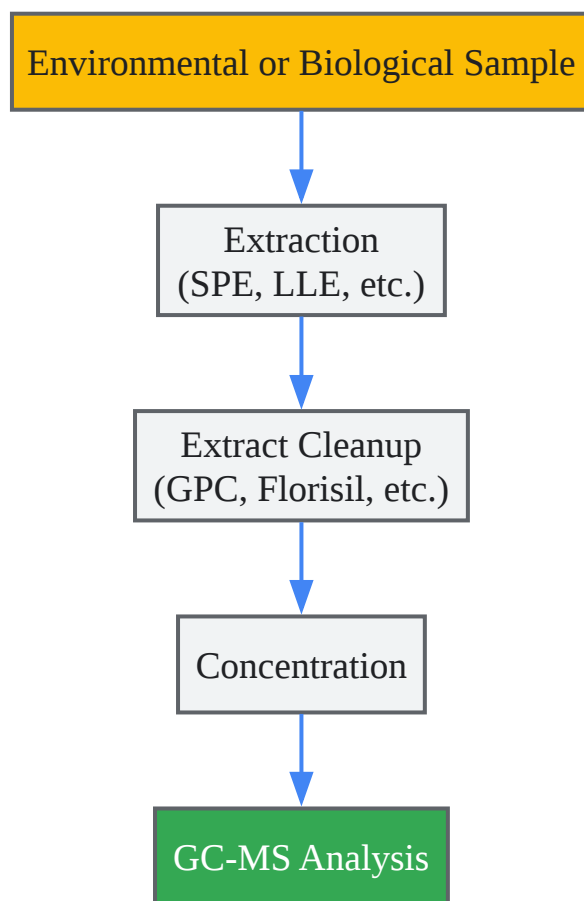
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Diagrams



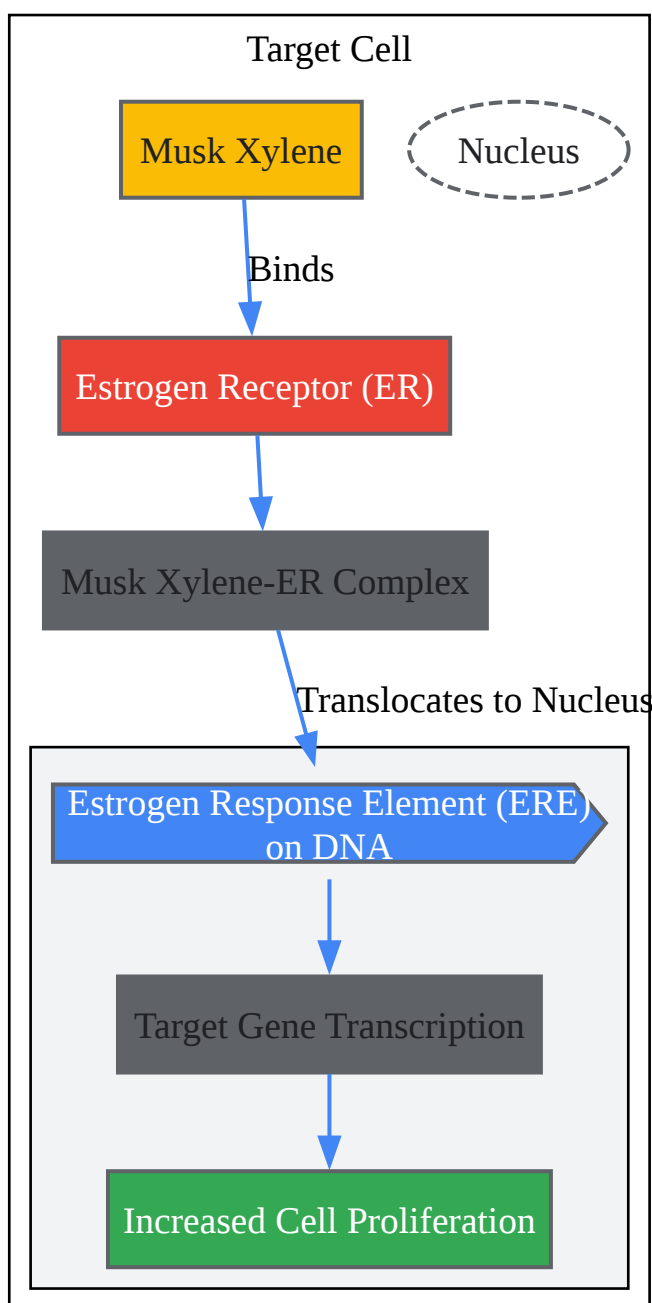
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Caption: Synthetic workflow for **Musk Xylene** production.



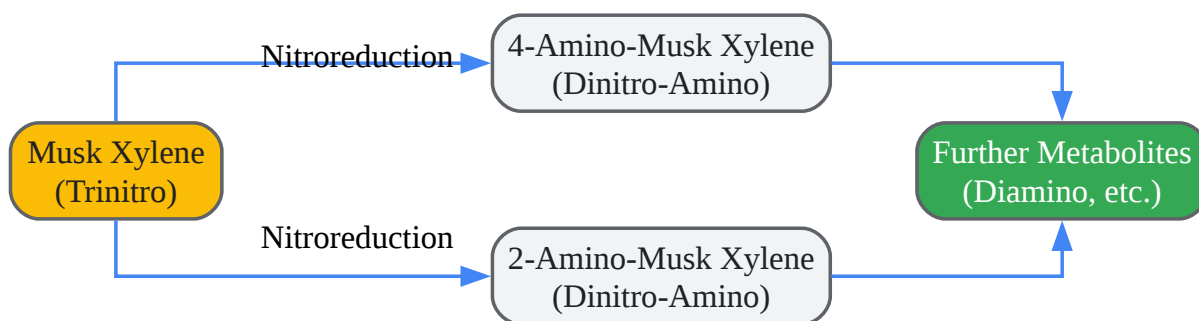
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Caption: General workflow for **Musk Xylene** analysis.



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Caption: Estrogenic signaling pathway of **Musk Xylene**.



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Caption: Metabolic pathway of **Musk Xylene**.

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